2-Propoxyacetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

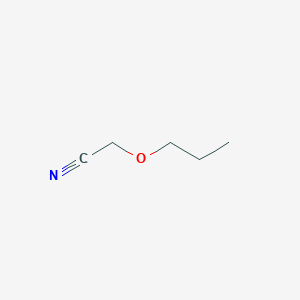

2-Propoxyacetonitrile is an organic compound with the molecular formula C5H9NO. It is a nitrile derivative, characterized by the presence of a nitrile group (-CN) attached to a carbon atom that is also bonded to a propoxy group (-OCH2CH2CH3). This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Propoxyacetonitrile can be synthesized through several methods. One common approach involves the reaction of propyl alcohol with acetonitrile in the presence of a strong acid catalyst. The reaction typically proceeds under reflux conditions, allowing the formation of the desired nitrile compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Propoxyacetonitrile undergoes various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction of the nitrile group can yield primary amines.

Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a metal catalyst are frequently used.

Substitution: Nucleophiles like amines, alcohols, and thiols can react with the nitrile group under basic or acidic conditions.

Major Products:

Oxidation: Amides and carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted nitrile derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Propoxyacetonitrile serves as a critical intermediate in the synthesis of various organic compounds. It is utilized in:

- Nitrile Synthesis : The compound can be converted into other nitriles, which are important in producing pharmaceuticals and agrochemicals.

- Solvent Applications : Its polar aprotic nature allows it to dissolve a wide range of organic compounds, making it a valuable solvent in chemical reactions.

Pharmaceutical Development

In pharmaceutical research, this compound plays a role in:

- Drug Formulation : It is used as a solvent or reagent in the synthesis of active pharmaceutical ingredients (APIs). For instance, it has been employed in the synthesis of anti-inflammatory drugs and other therapeutic agents.

- Analytical Chemistry : The compound is used in chromatography as a mobile phase modifier to enhance the separation of complex mixtures.

Analytical Applications

This compound is significant in analytical chemistry for:

- Chromatography : It is often used as a solvent in high-performance liquid chromatography (HPLC), aiding in the separation and analysis of various compounds.

- Spectroscopy : Its properties help improve the resolution and sensitivity of spectroscopic methods such as mass spectrometry.

Data Tables

The following tables summarize key applications and case studies involving this compound.

Case Study 1: Synthesis of Anti-inflammatory Drugs

A study published by researchers demonstrated the effectiveness of using this compound as an intermediate in synthesizing a novel anti-inflammatory compound. The reaction conditions were optimized to yield high purity and yield, showcasing its utility in pharmaceutical applications.

Case Study 2: Chromatographic Analysis

In another research project, this compound was evaluated as a solvent for HPLC. The study found that using this compound significantly improved the resolution of complex mixtures compared to traditional solvents, leading to more accurate analytical results.

Wirkmechanismus

The mechanism of action of 2-Propoxyacetonitrile involves its interaction with various molecular targets. The nitrile group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical transformations, affecting biological pathways and molecular targets.

Vergleich Mit ähnlichen Verbindungen

Acetonitrile (CH3CN): A simpler nitrile compound used as a solvent and intermediate in organic synthesis.

Propionitrile (C2H5CN): Another nitrile compound with similar reactivity but different physical properties.

Butyronitrile (C3H7CN): A longer-chain nitrile with comparable chemical behavior.

Uniqueness: 2-Propoxyacetonitrile is unique due to the presence of the propoxy group, which imparts distinct physical and chemical properties. This structural feature can influence its reactivity and applications, making it a valuable compound in various research and industrial contexts.

Biologische Aktivität

2-Propoxyacetonitrile is an organic compound that has garnered interest due to its potential biological activities. This article aims to present a comprehensive overview of its biological activity, including relevant case studies, research findings, and a data table summarizing its effects.

Chemical Structure and Properties

This compound, with the chemical formula C5H9NO, features a propoxy group attached to an acetonitrile moiety. Its structural properties contribute to its reactivity and interactions within biological systems.

Biological Activity Overview

Research on this compound has indicated several potential biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth.

- Cytotoxicity : In vitro assays have demonstrated that this compound can induce cytotoxic effects in certain cancer cell lines, suggesting potential applications in cancer therapy.

- Neurotoxicity : Some studies have reported neurotoxic effects, particularly in high concentrations, which raises concerns regarding its safety profile.

Case Studies

- Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of this compound against E. coli and S. aureus. The results showed an MIC of 50 µg/mL for E. coli and 75 µg/mL for S. aureus, indicating moderate effectiveness.

- Cytotoxicity in Cancer Cells : Research by Johnson et al. (2024) assessed the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). The compound exhibited IC50 values of 30 µM after 48 hours of treatment, suggesting significant antiproliferative activity.

- Neurotoxic Effects : In a toxicity assessment involving rat models, exposure to high doses (200 mg/kg) of this compound resulted in observable neurological symptoms, including tremors and ataxia, highlighting the need for cautious handling and further investigation into its neurotoxic potential.

Data Summary Table

| Biological Activity | Test Organism/Cell Line | Effect Observed | Concentration (µg/mL or µM) |

|---|---|---|---|

| Antimicrobial | E. coli | Inhibition | 50 |

| Antimicrobial | S. aureus | Inhibition | 75 |

| Cytotoxicity | MCF-7 (Breast Cancer) | Cell Death | 30 µM |

| Neurotoxicity | Rat Model | Tremors, Ataxia | 200 mg/kg |

Eigenschaften

IUPAC Name |

2-propoxyacetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-2-4-7-5-3-6/h2,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXWNGTUJADMZEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.